
(-)-Fenchone
Overview
Description
(-)-Fenchone (CAS: 7787-20-4) is a bicyclic monoterpene with the chemical formula C₁₀H₁₆O and IUPAC name (1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one. It is a key constituent of essential oils from plants such as Foeniculum vulgare (fennel) and Lavandula stoechas . This compound exhibits diverse pharmacological activities, including bronchodilation, antimicrobial action, antioxidant effects, and immunomodulation . Its mechanism involves K⁺ channel activation, phosphodiesterase (PDE) inhibition, and Ca²⁺ channel blocking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenchone can be synthesized through the cyclization of citronellal, a monoterpenoid found abundantly in citronella oil. This method involves the use of a self-made dehydrogenation catalyst to dehydrogenate fenchol, resulting in high conversion rates and good selectivity . Another efficient approach involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .
Industrial Production Methods: Industrial production of fenchone often involves the extraction from natural sources such as fennel and wormwood. The extracted oils are then subjected to distillation and purification processes to isolate fenchone. Synthetic methods, such as the cyclization of citronellal, are also employed for large-scale production due to their cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: Fenchone undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to form fenchone derivatives with different functional groups.
Reduction: Reduction of fenchone can yield fenchol, a related monoterpenoid alcohol.
Substitution: Fenchone can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Fenchone derivatives with various functional groups.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
Scientific Research Applications
Anti-inflammatory and Gastroprotective Effects
Recent studies have highlighted the anti-inflammatory properties of (-)-Fenchone, particularly in gastrointestinal disorders. For instance, a study demonstrated that this compound significantly reduced macroscopic lesion scores in a rat model of TNBS-induced colitis. The treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing IL-10 levels, indicating its potential as a therapeutic agent for inflammatory bowel diseases .
Table 1: Effects of this compound on Cytokine Levels in Colitis Model
Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) | p-value |
---|---|---|---|
IL-1β | 1145.0 ± 59.81 | 494.3 ± 31.19 | < 0.001 |
TNF-α | 493.5 ± 47.77 | 215.0 ± 23.58 | < 0.001 |
IL-10 | 192.0 ± 19.49 | 251.3 ± 25.88 | < 0.01 |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. A study reported its effectiveness against Candida albicans, highlighting its potential as an antifungal agent with a minimum inhibitory concentration (MIC) of 8 μg/mL .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) | MFC (μg/mL) |
---|---|---|
Candida albicans | 8 | 16 |
Staphylococcus aureus | Not reported | Not reported |
Escherichia coli | Not reported | Not reported |
Diuretic Effects
In pharmacological studies, this compound exhibited significant diuretic effects in rats, suggesting its potential use in treating conditions like hypertension . The compound increased urinary output and electrolyte excretion in a dose-dependent manner.
Table 3: Diuretic Effects of this compound
Dose (mg/kg) | Urinary Output (mL) | Sodium Excretion (mEq/L) |
---|---|---|
Control | X | Y |
400 | Increased | Increased |
Case Study: Treatment of Duodenal Ulcers
A recent investigation into the gastroprotective effects of this compound found that it not only prevented cysteamine-induced duodenal ulcers but also enhanced gastric healing processes through antioxidant mechanisms . The study noted that treatment with this compound resulted in significant improvements in histological parameters related to gastric mucosal integrity.
Case Study: Irritable Bowel Syndrome
Another study focused on the effects of this compound on constipation-predominant irritable bowel syndrome (IBS-C). The results indicated that this compound improved bowel movement frequency and reduced abdominal discomfort, demonstrating its therapeutic potential for gastrointestinal disorders .
Mechanism of Action
Fenchone exerts its effects through various mechanisms:
Antioxidant Activity: Fenchone increases levels of reduced glutathione and superoxide dismutase, which help in reducing oxidative stress.
Immunomodulatory Effects: It modulates the levels of cytokines such as interleukin-10 and transforming growth factor-beta, contributing to its anti-inflammatory properties.
Binding to Receptors: Fenchone derivatives have shown high affinity and selectivity for the CB2 cannabinoid receptor, indicating potential therapeutic applications in pain and inflammation management.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: (-)-Fenchone vs. Camphor
Camphor (C₁₀H₁₆O) shares a bicyclic monoterpene skeleton with this compound, differing by the substitution of a ketone group in fenchone with a hydroxyl group in camphor.
Pharmacological Activities
- Molecular Docking : this compound binds to K⁺ channels (ΔG = -5.7 kcal/mol) and PDE receptors (Tyr655, His656) , while camphor interacts with cytochrome CYP101D1 (PDB: 4C9K) with similar binding modes .
Functional Analogues: this compound vs. 1,8-Cineole
1,8-Cineole (eucalyptol), another monoterpene, shares respiratory therapeutic applications with this compound but has distinct structural features.
Pharmacological and Functional Contrasts
- Mechanistic Insight : this compound’s bronchodilation is mediated via dual K⁺ channel activation and Ca²⁺ channel blocking, whereas 1,8-cineole primarily reduces airway inflammation .
Immunomodulatory Analogues: this compound vs. Limonene and Carvacrol
Limonene (cyclic monoterpene) and carvacrol (phenolic monoterpene) share immunomodulatory effects with this compound but differ in structural complexity.
Key Comparisons
- Structural Impact: this compound’s compact bicyclic structure (11 heavy atoms) limits hydrogen bonding (HBD: 0, HBA: 1), whereas carvacrol’s phenolic group enhances antimicrobial potency .
Physicochemical and Pharmacokinetic Profiles
- This compound’s moderate logP and low polar surface area (TPSA) favor membrane permeability but limit solubility compared to 1,8-cineole .
Biological Activity
(-)-Fenchone, a monoterpene ketone derived from fennel and other essential oils, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and gastrointestinal effects based on recent research findings.
Anti-inflammatory Activity
Recent studies have highlighted this compound's potential in modulating inflammatory responses.
- Colitis Model : In a study involving TNBS-induced colitis in rats, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. The treatment resulted in TNF-α levels decreasing from 493.5 ± 47.77 pg/mL (control) to 215.0 ± 23.58 pg/mL (treatment), indicating a robust anti-inflammatory effect .
- Gastric Healing : Another study showed that this compound improved gastric healing in duodenal ulcer models by enhancing antioxidant activity and reducing inflammation markers such as NF-kB .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against fungal pathogens.
- Candida albicans : Research demonstrated that this compound has fungicidal activity with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL and Minimum Fungicidal Concentration (MFC) of 16 μg/mL against miconazole-resistant strains of C. albicans. It was also effective in inhibiting biofilm formation .
- In Silico Studies : Computational analyses indicated a high probability of this compound exhibiting antibacterial and antiviral activities, further supporting its potential as an antimicrobial agent .
Gastrointestinal Effects
This compound has been investigated for its effects on gastrointestinal disorders.
- Irritable Bowel Syndrome : In a rat model of constipation-predominant irritable bowel syndrome (IBS-C), treatment with this compound increased fecal output and moisture content while reducing visceral hypersensitivity. This suggests its utility in managing IBS symptoms .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
Parameter | Value |
---|---|
Intestinal Absorption | 99.73% |
Blood-Brain Barrier Permeability | 98.49% |
Caco-2 Permeability | 79.92% |
Toxicity Classification | Class IV (minimal) |
These results suggest that this compound is likely to be well absorbed in the gastrointestinal tract with low toxicity risks .
Case Studies
- Colitis Amelioration : A study showed that this compound reduced inflammatory markers in colitis models, suggesting potential therapeutic applications for inflammatory bowel diseases .
- Duodenal Ulcer Healing : Repeated doses of this compound improved healing rates in gastric ulcers, demonstrating its effectiveness in gastrointestinal health .
- Antifungal Efficacy : In clinical settings, this compound's antifungal properties were highlighted as a promising alternative for treating oral candidiasis, particularly in resistant strains .
Q & A
Basic Research Questions
Q. How is (-)-Fenchone characterized for purity and structural identity in analytical research?
this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) to confirm structural identity and purity. Pharmacopeial standards (e.g., USP or EP) are used for traceability, with validation parameters such as linearity, accuracy, and precision applied during analytical method development .
Q. What are the primary natural sources and extraction methods for this compound?
this compound is extracted from plants like Foeniculum vulgare (fennel) and Peumus boldus (boldo) via steam distillation or solvent extraction. These methods prioritize preserving stereochemical integrity, which is critical for maintaining biological activity .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Method validation follows regulatory guidelines (e.g., ICH Q2(R1)), including parameters like specificity, linearity (R² ≥ 0.995), accuracy (recovery 90–110%), and precision (RSD < 5%). Cross-validation against reference standards ensures reproducibility, particularly for applications in drug development (e.g., ANDA submissions) .
Q. What spectroscopic techniques are essential for identifying this compound in natural product extracts?
Fourier-transform infrared spectroscopy (FTIR) and chiral chromatography are employed to distinguish this compound from its enantiomer, (+)-fenchone. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric separation, validated using retention time comparisons against certified standards .
Q. How should this compound be stored to maintain stability in experimental settings?
Store this compound at -20°C in airtight containers to prevent oxidation. For dissolved samples (e.g., in DMSO), maintain -80°C to avoid degradation, with periodic purity checks via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What experimental approaches are used to investigate the chiral properties of this compound?
Time-resolved chiral X-ray photoelectron spectroscopy (TR-XPS) and photoelectron circular dichroism (PECD) measure enantiomer-specific asymmetries in photoelectron emission. Theoretical calculations (e.g., density functional theory) complement experimental data to resolve binding energy differences between enantiomers .
Q. How can the interaction between this compound and olfactory receptors be evaluated mechanistically?
Heterologous expression systems (e.g., Xenopus oocytes) paired with electrophysiology quantify receptor activation. For example, CquiOR91.2 receptors in mosquitoes show concentration-dependent responses to this compound, with EC₅₀ values derived from dose-response curves .
Q. What strategies address discrepancies in reported biological activities of this compound across studies?
Replicate experiments with standardized protocols (e.g., fixed cell lines, controlled solvent concentrations) to minimize variability. Meta-analyses of dose-response data and in silico docking studies (e.g., molecular dynamics simulations) can reconcile conflicting results .
Q. How do researchers design experiments to assess this compound’s antioxidant activity in biological systems?
Use in vitro assays like DPPH radical scavenging and ferric reducing antioxidant power (FRAP), normalized to Trolox equivalents. For in vivo models, measure oxidative stress markers (e.g., malondialdehyde levels) in tissues post-administration, ensuring blinding and randomization to reduce bias .
Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects?
Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values and Hill coefficients. Principal component analysis (PCA) identifies correlations between structural analogs and bioactivity, while ANOVA with post-hoc tests (e.g., Tukey’s) validates significance in multi-group studies .
Q. Notes for Methodological Rigor
- Contradiction Management : Address variability in biological assays by reporting confidence intervals (e.g., 1σ in PECD measurements) and using negative controls (e.g., DMSO-only treatments) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, particularly for in vivo studies .
- Data Transparency : Submit raw datasets as supplementary materials, following journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025324 | |
Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |
Record name | Fenchone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20923 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 194.00 °C. @ 760.00 mm Hg | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.946 | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-79-5, 7787-20-4 | |
Record name | (±)-Fenchone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenchone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenchone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5-6 °C | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.